molecular formula C15H18N4O3S B4171670 N~2~-[(dimethylamino)sulfonyl]-N~2~-phenyl-N~1~-3-pyridinylglycinamide

N~2~-[(dimethylamino)sulfonyl]-N~2~-phenyl-N~1~-3-pyridinylglycinamide

Cat. No. B4171670
M. Wt: 334.4 g/mol
InChI Key: VLTYBIGURXXBKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-[(dimethylamino)sulfonyl]-N~2~-phenyl-N~1~-3-pyridinylglycinamide, also known as DMS-10, is a compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of sulfonylureas and acts as a selective inhibitor of the sulfonylurea receptor 1 (SUR1).

Scientific Research Applications

N~2~-[(dimethylamino)sulfonyl]-N~2~-phenyl-N~1~-3-pyridinylglycinamide has been studied for its potential therapeutic applications in various diseases such as diabetes, stroke, and traumatic brain injury. It has been shown to improve neurological outcomes in animal models of stroke and traumatic brain injury by reducing brain edema and inflammation. In addition, N~2~-[(dimethylamino)sulfonyl]-N~2~-phenyl-N~1~-3-pyridinylglycinamide has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.

Mechanism of Action

N~2~-[(dimethylamino)sulfonyl]-N~2~-phenyl-N~1~-3-pyridinylglycinamide acts as a selective inhibitor of the sulfonylurea receptor 1 (SUR1), which is a subunit of the ATP-sensitive potassium (KATP) channel. By inhibiting SUR1, N~2~-[(dimethylamino)sulfonyl]-N~2~-phenyl-N~1~-3-pyridinylglycinamide prevents the opening of the KATP channel, leading to depolarization of the cell membrane and subsequent release of insulin in pancreatic beta cells. In addition, N~2~-[(dimethylamino)sulfonyl]-N~2~-phenyl-N~1~-3-pyridinylglycinamide has been shown to reduce brain edema and inflammation by inhibiting the activation of microglia and astrocytes.
Biochemical and Physiological Effects:
N~2~-[(dimethylamino)sulfonyl]-N~2~-phenyl-N~1~-3-pyridinylglycinamide has been shown to have various biochemical and physiological effects, including improving glucose tolerance and insulin sensitivity, reducing brain edema and inflammation, and improving neurological outcomes in animal models of stroke and traumatic brain injury. In addition, N~2~-[(dimethylamino)sulfonyl]-N~2~-phenyl-N~1~-3-pyridinylglycinamide has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using N~2~-[(dimethylamino)sulfonyl]-N~2~-phenyl-N~1~-3-pyridinylglycinamide in lab experiments is its selectivity for the sulfonylurea receptor 1 (SUR1), which allows for specific targeting of this receptor. In addition, N~2~-[(dimethylamino)sulfonyl]-N~2~-phenyl-N~1~-3-pyridinylglycinamide has been shown to have low toxicity in animal models, which makes it a potentially safe therapeutic agent. However, one of the limitations of using N~2~-[(dimethylamino)sulfonyl]-N~2~-phenyl-N~1~-3-pyridinylglycinamide in lab experiments is its low solubility in water, which may affect its bioavailability and pharmacokinetic properties.

Future Directions

There are several future directions for the study of N~2~-[(dimethylamino)sulfonyl]-N~2~-phenyl-N~1~-3-pyridinylglycinamide. One area of interest is its potential therapeutic applications in other diseases such as Alzheimer's disease and Parkinson's disease. In addition, further studies are needed to elucidate the molecular mechanisms underlying the neuroprotective effects of N~2~-[(dimethylamino)sulfonyl]-N~2~-phenyl-N~1~-3-pyridinylglycinamide. Furthermore, the development of more efficient synthesis methods and the optimization of its pharmacokinetic properties may enhance the therapeutic potential of N~2~-[(dimethylamino)sulfonyl]-N~2~-phenyl-N~1~-3-pyridinylglycinamide.

properties

IUPAC Name

2-[N-(dimethylsulfamoyl)anilino]-N-pyridin-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3S/c1-18(2)23(21,22)19(14-8-4-3-5-9-14)12-15(20)17-13-7-6-10-16-11-13/h3-11H,12H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLTYBIGURXXBKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N(CC(=O)NC1=CN=CC=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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